molecular formula C21H14Cl2O3 B11157614 3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo(C)chromen-6-one

3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo(C)chromen-6-one

Cat. No.: B11157614
M. Wt: 385.2 g/mol
InChI Key: UYKWEQILEMEESK-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C21H18Cl2O3. This compound is known for its unique chemical structure, which includes a benzochromenone core substituted with a 2,6-dichlorobenzyl group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-6H-benzo©chromen-6-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one
  • 3-((4-Chlorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one
  • 3-((4-Methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one

Uniqueness

3-((2,6-Dichlorobenzyl)oxy)-4-methyl-6H-benzo©chromen-6-one is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14Cl2O3

Molecular Weight

385.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H14Cl2O3/c1-12-19(25-11-16-17(22)7-4-8-18(16)23)10-9-14-13-5-2-3-6-15(13)21(24)26-20(12)14/h2-10H,11H2,1H3

InChI Key

UYKWEQILEMEESK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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